7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride
Description
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDGZIKVPCCDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the methanamine group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution, particularly in alkylation and arylation reactions.
In one protocol, methylmagnesium bromide reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of PdCl₂(dppf) to yield methyl-substituted intermediates, which were further functionalized . The amine group also participates in Buchwald–Hartwig couplings for aryl amine synthesis .
Oxidation and Reduction
The methanamine moiety undergoes redox transformations under controlled conditions.
| Reaction Type | Reagents/Conditions | Product/Application | Notes | Source |
|---|---|---|---|---|
| Oxidation | Hydrogen peroxide, acidic conditions | Nitrile or imine derivatives | Requires pH control | |
| Reduction | Sodium borohydride, methanol | Secondary amine derivatives | Preserves ring integrity |
Oxidation typically targets the primary amine, while reductions are employed to stabilize reactive intermediates during multi-step syntheses.
Coupling Reactions
The compound serves as a scaffold in cross-coupling reactions for drug discovery.
A Mitsunobu reaction with DIAD and Ph₃P enabled the synthesis of ether-linked analogs with retained kinase inhibitory activity . These reactions are critical for modifying the compound’s pharmacokinetic properties.
Halogenation
Electrophilic halogenation occurs at the pyrrolopyrimidine ring’s electron-rich positions.
| Halogen | Reagents/Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Iodine | N-Iodosuccinimide, DCM, RT | C5 | 75% | |
| Chlorine | POCl₃, DIPEA, toluene, 70–106°C | C2/C4 | 69% |
Iodination at C5 using N-iodosuccinimide in dichloromethane provided intermediates for radioimaging probes . Chlorination with POCl₃ is a key step in synthesizing kinase inhibitor precursors .
Cyclization and Ring-Opening
The pyrrolopyrimidine core participates in annulation reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclization | Acetic anhydride, heat | Fused tricyclic derivatives | 62% | |
| Ring-Opening | Hydrochloric acid, reflux | Fragmented amines for SAR studies | N/R |
Cyclization with acetic anhydride generated tricyclic structures evaluated for enhanced bioactivity.
Analytical Characterization
Reactions are monitored using:
-
HPLC : C18 columns, acetonitrile/water gradients.
-
MS/ESI : Confirmation of molecular ions (e.g., m/z 184.62 for the parent compound) .
Key Structural Influences on Reactivity
-
Primary Amine : Enables alkylation, acylation, and Schiff base formation.
-
Pyrrolopyrimidine Ring : Directs electrophilic substitution to C5/C7 positions due to electron density from the fused ring system.
-
Chloride Counterions : Enhance solubility in polar solvents without interfering with reactivity .
This compound’s versatility in nucleophilic, redox, and coupling reactions underpins its utility in developing kinase inhibitors and probes for biochemical studies . Experimental protocols emphasize optimizing yields through catalyst selection (e.g., palladium complexes) and controlled reaction conditions .
Applications De Recherche Scientifique
Drug Development
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride serves as a vital building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Example : It has been utilized in the synthesis of inhibitors targeting protein kinases, which are crucial in cancer therapy. For instance, derivatives of this compound have shown promise as potent inhibitors of AKT (Protein Kinase B), a key player in cell survival pathways .
Research indicates that this compound exhibits several bioactive properties:
- Antitumor Activity : Compounds derived from 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antiviral Properties : Some derivatives have shown potential antiviral activity, making them candidates for further investigation in the treatment of viral infections.
Molecular Targeting
The compound is also noted for its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The structure has been modified to create selective inhibitors for various kinases involved in oncogenic signaling pathways. This specificity can lead to reduced side effects compared to traditional chemotherapeutics .
Case Study 1: PKB Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the discovery of 4-amino derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine as effective inhibitors of PKB. These compounds demonstrated high potency and oral bioavailability, indicating their potential as therapeutic agents against cancers characterized by aberrant PKB signaling .
Case Study 2: Synthesis and Evaluation
Another research effort focused on synthesizing various derivatives of this compound to evaluate their biological activities. The results indicated that certain modifications significantly enhanced both the potency and selectivity toward cancer cell lines compared to existing treatments .
Mécanisme D'action
The compound exerts its effects primarily by inhibiting protein kinase B (Akt). Akt is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting Akt, 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Key Structural Analogs
The following table summarizes critical structural analogs and their properties:
*Calculated based on free base (C₈H₁₀N₅: 184.2) + 2HCl (72.92).
Key Differences and Implications
Azetidine-pyrazole hybrids (e.g., compound 6) introduce conformational rigidity, which may improve selectivity for specific kinase isoforms .
Salt Forms :
- Dihydrochloride salts (target compound and compound 6) are preferred for their improved aqueous solubility over free bases, critical for in vivo bioavailability .
Biological Activity: 4-Aminobenzoate esters (compound 7) demonstrate moderate antiproliferative activity against cancer cell lines, likely due to enhanced membrane permeability from the ester group . The chlorobenzyl-piperidine derivative (compound in ) shows higher molecular weight and lipophilicity, which may affect pharmacokinetics but could improve blood-brain barrier penetration .
Activité Biologique
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride (CAS No. 935466-96-9) is a compound that has attracted considerable attention in medicinal chemistry and pharmacology due to its biological activity, particularly as an inhibitor of key kinases involved in cell signaling pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of Bruton’s tyrosine kinase (BTK) . BTK is crucial in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are essential for B-cell proliferation and survival. By inhibiting BTK, this compound disrupts these signaling pathways, leading to reduced B-cell proliferation and increased apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable clogP value (less than 4) and a molecular weight under 400, suggesting good membrane permeability which is beneficial for oral bioavailability.
Cellular Effects
This compound has been shown to influence various cellular processes:
- Inhibition of B-cell proliferation : The compound effectively reduces the proliferation rate of B-cells through its action on BTK.
- Induction of apoptosis : Increased rates of apoptosis have been observed in B-cells treated with this compound, indicating its potential use in therapies aimed at diseases characterized by excessive B-cell survival, such as certain leukemias and lymphomas.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can act as potent inhibitors against Plasmodium falciparum calcium-dependent protein kinases (CDPKs), with IC50 values ranging from 0.210 to 0.589 μM. These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance inhibitory potency against malaria parasites .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound 1 | PfCDPK4 | 0.210 |
| Compound 2 | PfCDPK1 | 0.589 |
Case Studies
- Cancer Therapy : In studies involving cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis in B-cell malignancies. This suggests its potential as a therapeutic agent for treating various forms of hematological cancers.
- Malaria Treatment : The compound has also been explored as a potential treatment for malaria due to its inhibitory effects on PfCDPK4. In vitro assays demonstrated that certain derivatives could inhibit parasite growth significantly while maintaining low cytotoxicity towards human cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7H-pyrrolo[2,3-d]pyrimidine derivatives, and how are they optimized for intermediates like 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Start with a chlorinated pyrrolo[2,3-d]pyrimidine core (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) and perform nucleophilic substitution with methanamine derivatives.
- Step 2 : Purify intermediates via column chromatography (e.g., MeOH/CH₂Cl₂ gradients) and confirm purity by HPLC (>99%) .
- Step 3 : Convert the free base to the dihydrochloride salt using HCl in a suitable solvent (e.g., ethanol) .
- Optimization : Adjust reaction time, temperature (e.g., 90–150°C), and stoichiometric ratios (e.g., 1:2 molar ratio of core to amine) to improve yields (64–77% reported for analogous compounds) .
Q. How is structural characterization performed for pyrrolo[2,3-d]pyrimidine derivatives, and what key spectral markers are observed?
- Analytical Techniques :
- ¹H/¹³C NMR : Look for NH protons (δ ~11.8–12.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and methyl/methoxy groups (δ ~3.7–3.8 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
- IR : Identify N-H stretches (~3100 cm⁻¹) and C-Cl/C-N vibrations (~830 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Kinase Inhibitors : Acts as a scaffold for JAK/STAT inhibitors (e.g., Tofacitinib intermediates) due to its planar aromatic structure and hydrogen-bonding capacity .
- SAR Probes : Modifications at the 4-position (e.g., methanamine) influence target selectivity and potency .
Advanced Research Questions
Q. How can conflicting data on reaction yields or purity in pyrrolo[2,3-d]pyrimidine synthesis be resolved?
- Analysis Strategies :
- Contradiction Source : Varied solvent systems (e.g., DMSO vs. EtOH) or purification methods (e.g., recrystallization vs. chromatography) .
- Resolution : Use orthogonal techniques (e.g., HPLC-MS for purity, DOSY NMR for aggregation) to identify side products or unreacted starting materials .
- Case Study : A 77% yield in EtOH vs. 64% in DMSO may reflect differences in amine nucleophilicity or byproduct solubility .
Q. What computational tools are effective for predicting synthetic pathways or SAR for pyrrolo[2,3-d]pyrimidine derivatives?
- Tools :
- Retrosynthesis AI : Platforms using Pistachio/Bkms_metabolic databases predict feasible routes (e.g., one-step chlorination or Suzuki couplings) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate 4-position substituents with kinase binding affinities .
- Example : Methyl vs. ethyl groups at the 5-position alter steric hindrance in ATP-binding pockets, validated by IC₅₀ shifts in kinase assays .
Q. How can reaction conditions be optimized for scale-up synthesis while maintaining enantiomeric purity?
- Optimization Parameters :
- Catalyst Screening : Chiral amines or transition-metal catalysts (e.g., Pd/C for hydrogenation) .
- Process Control : Monitor reaction progress in real-time using PAT (Process Analytical Technology) tools like FTIR .
- Case Study : Enantiomeric excess (e.g., (R)-20h with [α]D²⁰ = −330.1) is maintained by low-temperature crystallization and chiral stationary phase HPLC .
Q. What strategies address solubility challenges of this compound in biological assays?
- Solutions :
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanoparticle encapsulation .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or glycosyl) at non-critical positions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
